ETHYL 5-ACETYL-2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
Overview
Description
Ethyl 5-acetyl-2-[2-(2,4-dichlorophenoxy)propanamido]-4-methylthiophene-3-carboxylate: is a synthetic organic compound with a molecular formula of C19H19Cl2NO5S and a molecular weight of 444.33 g/mol . This compound is characterized by its complex structure, which includes a thiophene ring substituted with various functional groups, including acetyl, dichlorophenoxy, and propanamido groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-acetyl-2-[2-(2,4-dichlorophenoxy)propanamido]-4-methylthiophene-3-carboxylate typically involves multiple steps. One common route includes the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride, followed by treatment with phenacylbromides . The resulting intermediate is then subjected to further reactions to introduce the acetyl and ethyl ester groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-acetyl-2-[2-(2,4-dichlorophenoxy)propanamido]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorine atoms on the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 5-acetyl-2-[2-(2,4-dichlorophenoxy)propanamido]-4-methylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as an antitumor agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-acetyl-2-[2-(2,4-dichlorophenoxy)propanamido]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound’s thiophene ring and functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or antitumor activity .
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
Thiazole derivatives: Compounds with a thiazole ring that exhibit diverse biological activities.
Uniqueness: Ethyl 5-acetyl-2-[2-(2,4-dichlorophenoxy)propanamido]-4-methylthiophene-3-carboxylate is unique due to its combination of a thiophene ring with acetyl, dichlorophenoxy, and propanamido groups. This structural complexity contributes to its diverse chemical reactivity and potential biological activities.
Properties
IUPAC Name |
ethyl 5-acetyl-2-[2-(2,4-dichlorophenoxy)propanoylamino]-4-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO5S/c1-5-26-19(25)15-9(2)16(10(3)23)28-18(15)22-17(24)11(4)27-14-7-6-12(20)8-13(14)21/h6-8,11H,5H2,1-4H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVPMBWGLABZOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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